molecular formula C16H19Cl2N B1520915 4-(4-Tert-butylphenyl)-2-chloroaniline hydrochloride CAS No. 1170900-73-8

4-(4-Tert-butylphenyl)-2-chloroaniline hydrochloride

Cat. No.: B1520915
CAS No.: 1170900-73-8
M. Wt: 296.2 g/mol
InChI Key: WHZPAJXYAVYTGU-UHFFFAOYSA-N
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Description

4’-Tert-butyl-3-chloro-1,1’-biphenyl-4-amine hydrochloride is a chemical compound with the molecular formula C16H19Cl2N. It is primarily used in proteomics research and is known for its specific structural properties that make it valuable in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Tert-butyl-3-chloro-1,1’-biphenyl-4-amine hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

In industrial settings, the production of 4’-Tert-butyl-3-chloro-1,1’-biphenyl-4-amine hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment and reagents to facilitate the process .

Chemical Reactions Analysis

Types of Reactions

4’-Tert-butyl-3-chloro-1,1’-biphenyl-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4’-Tert-butyl-3-chloro-1,1’-biphenyl-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Tert-butyl-3-chloro-1,1’-biphenyl-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Tert-butyl-3-chloro-1,1’-biphenyl-4-amine hydrochloride is unique due to its specific combination of tert-butyl, chloro, and amine hydrochloride groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-chloroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN.ClH/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12;/h4-10H,18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZPAJXYAVYTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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